molecular formula C10H18O B041293 2-Decyn-1-ol CAS No. 4117-14-0

2-Decyn-1-ol

Cat. No. B041293
CAS RN: 4117-14-0
M. Wt: 154.25 g/mol
InChI Key: GFLHGTKUCYPXHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Decyn-1-ol often involves complex chemical reactions that utilize various catalysts and reagents to achieve the desired molecular structure. For instance, the use of nickel-catalyzed coupling reactions to produce (2Z)-2,4-alkadien-1-ols and their conversion to (E)-3-alkene-1,2,5-triol derivatives showcases the intricate processes involved in synthesizing complex organic compounds with specific configurations (Kobayashi et al., 2007).

Molecular Structure Analysis

Understanding the molecular structure of 2-Decyn-1-ol is crucial for its application in chemical syntheses. Research on similar compounds emphasizes the importance of molecular configuration and the role of stereochemistry in determining the reactivity and properties of the molecules. For example, studies on the oxidative aminomercuration of 2-propyn-1-ols and their conversion into cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives highlight the significance of molecular structure in dictating the outcomes of chemical reactions (Barluenga et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of 2-Decyn-1-ol is influenced by its alkyne functional group, making it a versatile reactant in various chemical transformations. The palladium-catalyzed oxidation of alkenes to produce 1,2-diols, aldehydes, and ketones exemplifies the type of reactions that similar compounds can undergo, highlighting the functional group interconversions that are possible (Wang & Jiang, 2010).

Physical Properties Analysis

The physical properties of 2-Decyn-1-ol, such as boiling point, melting point, and solubility, are determined by its molecular structure. While specific data on 2-Decyn-1-ol might be scarce, research on related compounds provides insights into how structural elements like chain length and functional groups affect these properties. For instance, the synthesis and characterization of oligomers from 1-decene shed light on how variations in molecular structure influence physical properties like solubility and thermal stability (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-Decyn-1-ol, such as reactivity with different chemical reagents and susceptibility to various types of chemical reactions, are pivotal for its utility in synthetic chemistry. Studies on metal-catalyzed 1,2-diamination reactions illustrate the complex interactions and transformations that compounds with similar structures can undergo, demonstrating the broad range of chemical behavior that such molecules can exhibit (Cardona & Goti, 2009).

Scientific Research Applications

  • Oligosaccharide Synthesis : It is utilized in α-selective glycosylation, a crucial step in oligosaccharide synthesis for biological and immunological research (Komarova, Tsvetkov, & Nifantiev, 2016).

  • Thermophysical and Sonochemical Research : Its role in studying the properties of binary mixtures of decan-1-ol with halohydrocarbons at specific temperatures is notable in thermophysical and sonochemical research (Bhatia, Bhatia, & Dubey, 2010).

  • Insect Attraction and Suppression : 2-Decyn-1-ol has been found to suppress Culex quinquefasciatus collections and, when combined with carbon dioxide, significantly increases Cx. quinquefasciatus catches (Cilek et al., 2012).

  • Fluorescent Dihydrofuran Derivatives Synthesis : It undergoes regio- and stereoselective homocoupling to produce fluorescent dihydrofuran derivatives, which is significant in the field of organic chemistry (Funayama, Satoh, & Miura, 2005).

  • Antisense Probes in RNA Biochemistry : As part of 2'-O-alkylribonucleotides, it serves as antisense probes in RNA biochemistry due to high chemical stability and resistance to hydrolysis by nucleases (Lamond & Sproat, 1993).

  • Optoelectronics and Photonics : It has potential applications in optoelectronics and photonics due to positive nonlinear optical properties, as explored in certain azo dyes (Sreenath, Joe, & Rastogi, 2018).

  • Ion-Selective Electrode Membranes : Decan-1-ol, a related compound, has been used in creating electrodes responsive to bivalent cations (Craggs, Keil, Moody, & Thomas, 1975).

  • Oligonucleotide Synthesis : It simplifies the post-synthesis processing in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).

  • Corrosion Inhibition : 2-Decyn-1-ol plays a role in inhibiting corrosion on austenitic chromium-nickel steel in sulfuric acid environments (Bilgiç & Şahin, 2001).

  • Luminescent Complexes for OLED Devices : The synthesis of luminescent complexes for OLED devices, with blue-green emission and high luminance, involves the use of 2-Decyn-1-ol derivatives (Burin et al., 2012).

Safety And Hazards

2-Decyn-1-ol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling . In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical attention .

properties

IUPAC Name

dec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLHGTKUCYPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022214
Record name 2-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decyn-1-ol

CAS RN

4117-14-0
Record name 2-Decyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4117-14-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECYN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
SR Macaulay - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
… of 3-Decyn-1-01 from 2-Decyn-1-01 To the isomerization reagent (prepared from 680mg, 16 mmol, NaH and 14 mL DAP; twice normal scale) at - 15'C was added 2-decyn-1-ol(616 mg, …
Number of citations: 20 cdnsciencepub.com
CY Chen, KL Kuo, JW Fan - Journal of Environmental Monitoring, 2012 - pubs.rsc.org
… There are several other compounds including 2-decyn-1-ol, 3-decyn-1-ol, 1-hexyn-3-ol, 3-butyn-2-ol, and 3-hexyne-2,5-diol, which deserve more attention for their possible adverse …
Number of citations: 13 pubs.rsc.org
F Yurt, ET Saka, Z Biyiklioglu, A Tunçel… - Journal of Porphyrins …, 2021 - World Scientific
… Synthesis of Axially 2-decyn-1-oxy disubstituted Es-SiPc-2 was newly synthesized by the reaction of SiPcCl 2 with 2-decyn-1-ol in the presence of NaH in toluene. Furthermore, their …
Number of citations: 5 www.worldscientific.com
T Sasaki, K Miyagi, K Moriyama, H Togo - Organic letters, 2016 - ACS Publications
… In addition, the same treatment of 3-styryl-2-propyn-1-ol 1p and 3-alkyl-2-propyn-1-ols, such as 2-hexyn-1-ol 1q and 2-decyn-1-ol 1r, also gave 4-styryl- and 4-alkyl-3-iodo-2H-…
Number of citations: 37 pubs.acs.org
A MERISTE - Proc. Estonian Acad. Sci. Chem, 1996 - kirj.ee
(Z)-14-heptadecen-2-yn-1-01,(E)-2-octadecen-13-yn-1-01, and 2, 13-octadecadiyn-1-ol were synthesized and their behaviour in super basic systems MNH (CH,), NH,/H, N (CH,), NH,(M…
Number of citations: 0 kirj.ee
S Tamura, T Ohno, Y Hattori, N Murakami - Tetrahedron Letters, 2010 - Elsevier
… Hydrogenation to 2-decyn-1-ol (4) by Lindlar catalyst under a hydrogen atmosphere gave Z-olefin, which was submitted to MnO 2 oxidation and subsequent condensation with 3 to …
Number of citations: 31 www.sciencedirect.com
H Ayalew, DB Solomon Tadesse, P Lindemann… - EPJ, 2018 - researchgate.net
Discopodium penninervium Hochst (Solanaceae), locally known as Ameraro (Amharic), is traditionally used in Ethiopia for the treatment of various ailments including schistosomiasis, …
Number of citations: 2 www.researchgate.net
M Sawamura, N Thi Minh Tu, Y Onishi… - Bioscience …, 2004 - Taylor & Francis
… present in such small quantity that they could not be found in ponkan coldpressed oil were detectable in the oxygenated fraction: hexadecanal as an aldehyde; -terpineol, 2-decyn-1-ol, (…
Number of citations: 113 www.tandfonline.com
M Sarker, MM Rashid - academia.edu
Motor vehicle used tire and municipality high density polyethylene mixture converted into fuel energy using thermal degradation process in laboratory batch scale process. Thermal …
Number of citations: 3 www.academia.edu
S Mitra, BV Burger, M Poddar-Sarkar - Lipids, 2013 - Springer
… -1-hexanol, 2-propyl-1-heptanol, 2-ethyl-1-decanol, nonanol and unsaturated alcohols like 7-octene-4-ol, 2-decen-1-ol were identified along with one acetylenic alcohol 2-decyn-1-ol. …
Number of citations: 9 link.springer.com

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